![molecular formula C26H32B2O4 B1340563 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane CAS No. 849681-64-7](/img/structure/B1340563.png)

4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

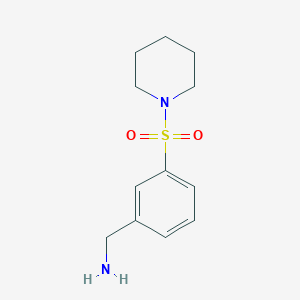

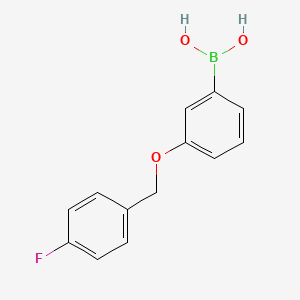

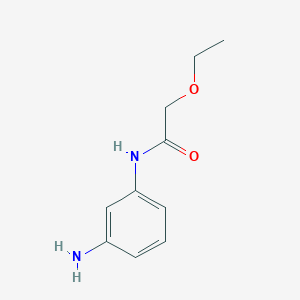

This compound, also known as C26H32B2O4, is a complex organic molecule with a molecular weight of 430.2 g/mol . It contains two boron atoms, four oxygen atoms, and multiple carbon and hydrogen atoms . The molecule is part of the dioxaborolane family, which are known for their stability and reactivity .

Molecular Structure Analysis

The molecule has a complex structure with two tetramethyl-1,3,2-dioxaborolane groups attached to a phenyl group . The InChI code for the molecule is1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h11-18H,1-8H3 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds with boronic acid pinacol ester functional groups are known to be ideal for Suzuki cross-coupling reactions .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 430.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available.Applications De Recherche Scientifique

Synthesis and Structural Characterization

A significant application of 4,4,5,5-tetramethyl dioxaborolane derivatives in scientific research involves their synthesis and structural characterization. These compounds are utilized as boric acid ester intermediates with benzene rings, which are synthesized through substitution reactions. Their structures are confirmed using various spectroscopic methods like FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction is used for crystallographic and conformational analyses. Density Functional Theory (DFT) calculations provide insights into molecular structures, molecular electrostatic potential, and frontier molecular orbitals, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Boronate-Based Fluorescence Probes

These compounds are also crucial in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H_2O_2). The development of such probes, including various derivatives like STBPin and DSTBPin, demonstrates an "Off–On" fluorescence response towards H_2O_2 due to the loss of the intramolecular charge transfer (ICT) excited state. These findings are essential for bioanalytical applications, particularly in living cells where the detection of H_2O_2 is crucial for understanding oxidative stress and related cellular processes (Lampard et al., 2018).

Enhanced Emission and Detection in Nanoparticles

Further research demonstrates the use of 4,4,5,5-tetramethyl dioxaborolane derivatives in the creation of nanoparticles with enhanced brightness and emission tuning. These nanoparticles are synthesized from heterodifunctional polyfluorene building blocks, showing high fluorescence emission quantum yields. This application is particularly relevant in the development of novel materials for optical devices and bioimaging technologies, showcasing the versatility of these boron-containing compounds in enhancing the performance and functionality of polymeric materials (Fischer, Baier, & Mecking, 2013).

Applications in Living Cells for H_2O_2 Detection

The synthesis of 4-substituted pyrene derivatives, incorporating 4,4,5,5-tetramethyl dioxaborolane, showcases their application in detecting H_2O_2 in living cells. These compounds, with large Stokes shifts, offer outstanding sensitivity and selectivity for H_2O_2, marking their importance in developing functional materials for bioanalytical applications. The ability to detect H_2O_2 in living cells with such derivatives opens up new avenues for monitoring cellular processes and understanding the role of oxidative stress in various biological contexts (Nie et al., 2020).

Mécanisme D'action

The pharmacokinetics of boronic esters can also vary, but in general, they are well absorbed and can be metabolized in the body. The specific adme properties of “4,4,5,5-tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane” would depend on factors such as its size, polarity, and the presence of functional groups .

The action environment can influence the stability and efficacy of boronic esters. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of these compounds .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h11-18H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTLCFKOLMALPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479684 |

Source

|

| Record name | 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849681-64-7 |

Source

|

| Record name | 2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)